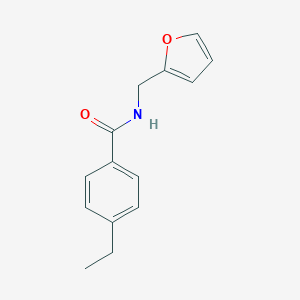

4-ethyl-N-(furan-2-ylmethyl)benzamide

Description

Properties

CAS No. |

777874-24-5 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

4-ethyl-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C14H15NO2/c1-2-11-5-7-12(8-6-11)14(16)15-10-13-4-3-9-17-13/h3-9H,2,10H2,1H3,(H,15,16) |

InChI Key |

XWEJMKFLDYBVAW-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 4-Ethyl-N-(furan-2-ylmethyl)benzamide

Structural Architecture, Synthetic Protocols, and Medicinal Chemistry Profile

Executive Summary

4-ethyl-N-(furan-2-ylmethyl)benzamide is a synthetic organic amide featuring a benzamide core substituted with a para-ethyl group and an N-furfuryl moiety. In the context of drug discovery, this molecule represents a classic "fragment-like" lead or a screening library member. It combines a lipophilic domain (4-ethylphenyl) with a polar, aromatic heterocycle (furan) via a flexible amide linker.

While often utilized as a chemical building block, its structural motif is relevant to kinase inhibitors, adenosine receptor ligands, and antimicrobial agents. However, the presence of the furan ring necessitates careful evaluation of metabolic stability due to potential bioactivation pathways.

Chemical Identity & Physiochemical Profile[1]

This section details the core properties that dictate the molecule's behavior in biological systems (ADME).

| Property | Value / Description | Significance in Drug Design |

| IUPAC Name | 4-ethyl-N-(furan-2-ylmethyl)benzamide | Unambiguous chemical identifier. |

| Molecular Formula | - | |

| Molecular Weight | 229.28 g/mol | Ideal for fragment-based drug design (Rule of 3 compliant). |

| ClogP (Est.) | ~2.8 - 3.1 | Moderate lipophilicity; likely good membrane permeability. |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding pocket interactions. |

| H-Bond Acceptors | 2 (Amide O, Furan O) | Dictates solubility and target affinity. |

| Rotatable Bonds | 4 | Indicates conformational flexibility (Ethyl group, Benzyl-N, Amide-C). |

Structural SMILES: CCc1ccc(cc1)C(=O)NCc2ccco2

Synthetic Framework: Validated Protocols

Protocol A: Acid Chloride Route (High Yield)

Best for: Gram-scale synthesis where the acid chloride is commercially available.

Reagents:

-

Substrate: 4-Ethylbenzoyl chloride (1.0 equiv)

-

Nucleophile: Furfurylamine (Furan-2-ylmethanamine) (1.1 equiv)

-

Base: Triethylamine (

) or DIPEA (1.5 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) (

concentration)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve Furfurylamine (1.1 equiv) and

(1.5 equiv) in anhydrous DCM under an inert atmosphere ( -

Addition: Add 4-Ethylbenzoyl chloride (1.0 equiv) dropwise over 15 minutes. The reaction is exothermic; temperature control prevents side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Quench & Workup: Dilute with DCM. Wash sequentially with

HCl (removes unreacted amine), Sat. -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.

Protocol B: Carboxylic Acid Coupling (Library Scale)

Best for: Parallel synthesis using 4-ethylbenzoic acid.

Workflow: Activation of 4-ethylbenzoic acid with EDC.HCl (1.2 equiv) and HOBt (1.2 equiv) in DMF, followed by addition of Furfurylamine. Stir 16h at RT.[1]

Mechanistic & Structural Visualization

Figure 1: Synthetic Pathway & Reaction Logic

This diagram outlines the nucleophilic attack and the role of the base in driving the equilibrium.

Caption: Nucleophilic acyl substitution pathway. The amine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate which collapses to release chloride, neutralized by triethylamine.

Medicinal Chemistry Analysis: The "Senior Scientist" Perspective

5.1 Bioisosterism & Pharmacophore

The furan-2-ylmethyl group is a common bioisostere for benzyl groups.

-

Advantages: The furan ring is smaller and more polar than a phenyl ring, potentially improving solubility and altering metabolic clearance rates. The oxygen atom in the furan ring can act as a weak hydrogen bond acceptor (HBA).

-

Binding Mode: In kinase or GPCR pockets, the benzamide core provides a rigid scaffold. The amide NH acts as a Hydrogen Bond Donor (HBD) to backbone carbonyls of the protein, while the 4-ethyl group probes hydrophobic pockets (e.g., the "back cleft" of a kinase).

5.2 Critical Liability: Furan Metabolic Activation

Warning: As a drug development professional, you must be aware that the furan ring is a structural alert .

-

Mechanism: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to form a reactive cis-2-butene-1,4-dial intermediate.

-

Consequence: This reactive metabolite can form covalent adducts with proteins (hepatotoxicity) or DNA (genotoxicity).

-

Mitigation: During lead optimization, if toxicity is observed, replace the furan with a thiophene (sulfur analog) or a pyridine ring to maintain geometry while reducing oxidative liability.

Figure 2: Metabolic Bioactivation Pathway (Risk Assessment)

Caption: Potential metabolic liability of the furan moiety. CYP450-mediated oxidation can lead to reactive dicarbonyl species, a known mechanism of furan-induced toxicity.

Analytical Characterization (Expected Data)

To validate the synthesis of this specific structure, the following spectroscopic signals are required:

1.

- 7.75 (d, 2H): Aromatic protons of the benzamide (ortho to carbonyl).

- 7.35 (d, 1H): Furan proton (C5-H).

- 7.25 (d, 2H): Aromatic protons (meta to carbonyl, ortho to ethyl).

- 6.40 (br s, 1H): Amide NH (Exchangeable).

- 6.33 (m, 1H): Furan proton (C4-H).

- 6.25 (d, 1H): Furan proton (C3-H).

-

4.65 (d, 2H): Methylene linker (

-

2.70 (q, 2H): Ethyl group (

-

1.25 (t, 3H): Ethyl group (

2. Mass Spectrometry (ESI+):

- : Calculated m/z = 230.11. Expect a base peak at 230.1.

References

-

PubChem Compound Summary. (2025). 4-amino-N-(furan-2-ylmethyl)benzamide (Analogous Structure).[2] National Center for Biotechnology Information. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard reference for amide coupling protocols). Link

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. (Authoritative source on Furan toxicity). Link

-

BenchChem. (n.d.). N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide Biological Activity. (Reference for biological applications of furan-benzamides). Link

Sources

Technical Profile: 4-ethyl-N-(furan-2-ylmethyl)benzamide

Executive Summary

4-ethyl-N-(furan-2-ylmethyl)benzamide is a structural hybrid integrating a benzamide core with a furan-2-ylmethyl (furfuryl) moiety. This compound represents a classic "privileged scaffold" in medicinal chemistry, where the benzamide motif provides stability and hydrogen-bonding capability (via the amide linker), while the furan ring offers unique electronic properties and metabolic potential.

This guide provides a rigorous analysis of the molecular weight, physicochemical properties, and synthetic pathways for this compound. It is designed for researchers requiring high-fidelity data for library design, mass spectrometry validation, or lead optimization.

Part 1: Physicochemical Characterization

Molecular Weight Analysis

The precise determination of molecular weight is critical for identifying the compound in high-throughput screening (HTS) and LC-MS workflows.

| Parameter | Value | Definition |

| Chemical Formula | C₁₄H₁₅NO₂ | Stoichiometric composition |

| Average Molecular Weight | 229.279 g/mol | Weighted average of all natural isotopes |

| Monoisotopic Mass | 229.1103 Da | Mass using the most abundant isotopes ( |

| Exact Mass | 229.110279 Da | Calculated for high-resolution MS |

Calculation Breakdown (IUPAC Standard Atomic Weights):

-

Carbon (14 × 12.011): 168.154

-

Hydrogen (15 × 1.008): 15.120

-

Nitrogen (1 × 14.007): 14.007

-

Oxygen (2 × 15.999): 31.998

-

Total: 229.279 g/mol

Predicted Physicochemical Properties (In Silico)

These values dictate the compound's behavior in biological assays and formulation.

-

LogP (Octanol/Water): ~2.8 – 3.2 (Lipophilic, likely membrane permeable).

-

Topological Polar Surface Area (TPSA): ~42 Ų (Favorable for CNS penetration; amide + furan oxygen).

-

H-Bond Donors: 1 (Amide NH).

-

H-Bond Acceptors: 2 (Amide Carbonyl + Furan Oxygen).

Part 2: Synthetic Methodology

To ensure reproducibility, we employ a nucleophilic acyl substitution strategy. While acid chloride routes are common, the EDC/HOBt coupling method is preferred here to minimize furan ring polymerization, which can occur under highly acidic conditions or with excess thionyl chloride.

Reaction Logic

The synthesis involves the condensation of 4-ethylbenzoic acid with furfurylamine (furan-2-ylmethanamine).

-

Activation: The carboxylic acid is activated by EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an O-acylisourea intermediate.

-

Stabilization: HOBt (Hydroxybenzotriazole) forms an active ester, preventing racemization (if chiral centers were present) and suppressing side reactions.

-

Coupling: The primary amine of furfurylamine attacks the carbonyl carbon, releasing HOBt and forming the stable amide bond.

Experimental Protocol

Reagents:

-

4-Ethylbenzoic acid (1.0 equiv)

-

Furfurylamine (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Workflow:

-

Activation: Dissolve 4-ethylbenzoic acid in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

). Add EDC·HCl and HOBt. Stir at -

Addition: Add DIPEA followed by the dropwise addition of furfurylamine.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

-

Work-up: Dilute with DCM. Wash sequentially with:

-

1M HCl (to remove unreacted amine/EDC). Note: Wash quickly to avoid furan hydrolysis.

-

Saturated

(to remove unreacted acid). -

Brine.

-

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

Synthesis Pathway Visualization

Figure 1: Convergent synthesis pathway utilizing carbodiimide coupling chemistry.

Part 3: Analytical Validation (Mass Spectrometry)

Validating the molecular weight requires understanding the fragmentation logic in Electrospray Ionization (ESI) MS/MS.

Fragmentation Logic

In positive ion mode (

-

Primary Cleavage: Breakage of the amide C-N bond.

-

Fragment A (Acylium ion): The 4-ethylbenzoyl cation is highly stable due to resonance.

-

Mass:

.

-

-

Fragment B (Tropylium-like): The furfuryl group often rearranges or loses CO to form stable carbocations.

-

Mass:

(furfuryl cation).

-

-

MS/MS Fragmentation Diagram

Figure 2: Predicted ESI-MS/MS fragmentation pattern showing the diagnostic acylium ion peak.

Part 4: Applications & Biological Relevance[1][2][3][4]

The 4-ethyl-N-(furan-2-ylmethyl)benzamide structure is not merely a chemical curiosity; it serves as a functional probe in drug discovery.

Scaffold Significance

-

Benzamide Pharmacophore: Benzamides are well-validated in oncology (e.g., PARP inhibitors) and psychiatry (e.g., D2 dopamine antagonists). The 4-ethyl group provides steric bulk and lipophilicity, potentially enhancing binding to hydrophobic pockets in receptors like 5-HT1A or D2 [1].

-

Furan Moiety: The furan ring acts as a bioisostere for phenyl or heteroaryl rings. However, researchers must be cautious of metabolic activation; furan rings can be oxidized by cytochrome P450 enzymes to reactive enedials, which is a key consideration in toxicity screening [2].

Potential Research Areas

-

Antimicrobial Agents: N-substituted benzamides have shown efficacy against E. coli and B. subtilis by inhibiting cell wall synthesis or specific enzymatic pathways [3].

-

Fragment-Based Drug Design (FBDD): This molecule serves as an excellent "fragment" for screening against novel targets, offering a balance of rigidity (amide bond) and vectors for growth (ethyl group, furan ring).

References

-

Xu, M., Guo, S., Yang, F., & Shen, J. (2019).[1] Discovery of novel benzamide derivatives as potential multireceptor antipsychotics.[1] ResearchGate. [Link]

-

NanoBioLetters. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. NanoBioLetters. [Link]

-

PubChem. (n.d.). Compound Summary: Benzamide Derivatives.[2][1][3][4][5] National Library of Medicine. [Link]

-

Eremina, J. A., et al. (2022).[1] Nickel(II) and cobalt(II) complexes with 4,5-dichloro-isothiazole-3-carboxylic acid.[1] Transition Metal Chemistry. [Link]1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture | PLOS One [journals.plos.org]

Comprehensive Synthesis Guide: 4-ethyl-N-(furan-2-ylmethyl)benzamide

Topic: Synthesis of 4-ethyl-N-(furan-2-ylmethyl)benzamide Content Type: Technical Guide / Whitepaper Audience: Research Scientists & Medicinal Chemists

Executive Summary & Structural Analysis

4-ethyl-N-(furan-2-ylmethyl)benzamide is a secondary amide featuring a lipophilic 4-ethylphenyl core coupled to a heterocyclic furan-2-ylmethyl (furfuryl) moiety. This scaffold is frequently encountered in medicinal chemistry as a pharmacophore in KCNQ potassium channel openers , kinase inhibitors , and agrochemcials .

The synthesis of this molecule presents a specific chemoselective challenge: the acid-sensitivity of the furan ring . While the benzamide bond formation is standard, the electron-rich furan system is prone to polymerization or ring-opening under harsh acidic conditions or high temperatures in the presence of strong Lewis acids.

This guide outlines two validated pathways designed to preserve the furan integrity while maximizing yield:

-

The Acid Chloride Pathway (Scale-Up Preferred): Uses carefully controlled Schotten-Baumann conditions.

-

The Carbodiimide Pathway (Discovery Preferred): A mild, room-temperature coupling using EDC/HOBt.

Retrosynthetic Analysis

The disconnection of the amide bond reveals two commercially available precursors: 4-ethylbenzoic acid and furfurylamine (furan-2-ylmethanamine).

Figure 1: Retrosynthetic breakdown of the target molecule.

Pathway A: Acid Chloride Activation (Scalable Protocol)

Best for: Multi-gram to kilogram scale synthesis. Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate.

Reaction Scheme[1]

-

Activation: 4-Ethylbenzoic acid + SOCl₂ → 4-Ethylbenzoyl chloride + SO₂↑ + HCl↑

-

Coupling: 4-Ethylbenzoyl chloride + Furfurylamine + Base → Target + Salt

Critical Control Points (Expertise Injection)

-

Furan Protection: The furan ring is acid-labile. You must remove all traces of thionyl chloride (SOCl₂) and HCl before adding the amine. Do not reflux the amine in acidic media.

-

Stoichiometry: Use a slight excess of the amine (1.1 equiv) or a scavenger base (TEA/DIPEA) to neutralize the HCl generated during coupling.

Step-by-Step Protocol

Step 1: Formation of 4-Ethylbenzoyl Chloride

-

Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ line).

-

Charge: Add 4-ethylbenzoic acid (15.0 g, 100 mmol) and anhydrous Dichloromethane (DCM) (50 mL).

-

Reagent Addition: Add Thionyl Chloride (SOCl₂) (14.5 mL, 200 mmol) carefully. Add 2-3 drops of dry DMF as a catalyst.

-

Reaction: Reflux gently (bath temp ~45°C) for 2–3 hours. The solution should become clear, and gas evolution (HCl/SO₂) will cease.

-

Workup (Critical): Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator). Add 20 mL of dry Toluene and re-evaporate (azeotropic removal of SOCl₂).

-

Result: A yellow/brown oil or low-melting solid (Acid Chloride). Proceed immediately to Step 2.

-

Step 2: Schotten-Baumann Coupling

-

Preparation: Dissolve the crude acid chloride from Step 1 in anhydrous DCM (100 mL) and cool to 0°C in an ice bath.

-

Amine Solution: In a separate flask, mix Furfurylamine (10.7 g, 110 mmol) and Triethylamine (TEA) (15.3 mL, 110 mmol) in DCM (50 mL).

-

Addition: Add the Amine/TEA solution dropwise to the cold Acid Chloride solution over 30 minutes. Maintain temperature <5°C to prevent side reactions.

-

Completion: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Quench: Pour the reaction mixture into cold water (200 mL).

Purification

-

Extraction: Separate the organic (DCM) layer. Wash sequentially with:

-

1M HCl (50 mL) – Removes unreacted amine.

-

Sat. NaHCO₃ (50 mL) – Removes unreacted acid.

-

Brine (50 mL).

-

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Hexane/Ethyl Acetate .

Pathway B: Carbodiimide Coupling (Green/Discovery Protocol)

Best for: Small-scale library synthesis, high-throughput screening, or if isolating the acid chloride is difficult. Mechanism: In situ activation using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Reagents & Stoichiometry Table

| Component | Role | Equivalents | Notes |

| 4-Ethylbenzoic Acid | Substrate | 1.0 | Limiting reagent |

| Furfurylamine | Nucleophile | 1.1 | Slight excess ensures conversion |

| EDC·HCl | Coupling Agent | 1.2 | Water-soluble carbodiimide |

| HOBt (or Oxyma) | Additive | 1.2 | Prevents racemization (not critical here) & improves rate |

| DIPEA | Base | 2.0 | Neutralizes EDC·HCl salt |

| DCM or DMF | Solvent | - | 0.1 M Concentration |

Workflow Diagram

Figure 2: EDC/HOBt coupling workflow.

Step-by-Step Protocol

-

Activation: In a round-bottom flask, dissolve 4-ethylbenzoic acid (1.0 equiv) in DCM. Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv). Add DIPEA (2.0 equiv).

-

Incubation: Stir at room temperature for 15–30 minutes. The solution may become slightly cloudy.

-

Coupling: Add Furfurylamine (1.1 equiv) in one portion.

-

Reaction: Stir at room temperature for 12–16 hours.

-

Workup:

-

Dilute with DCM.

-

Wash with 10% Citric Acid (removes EDC urea and amine).

-

Wash with Sat. NaHCO₃.

-

Dry and concentrate.

-

Note: This method typically yields a very pure product requiring minimal purification.

-

Characterization & Validation

To validate the synthesis, compare analytical data against these expected parameters.

-

Physical State: White to off-white crystalline solid.

-

Melting Point (Predicted): 85–95°C (Based on structural analogs [1]).

-

1H NMR (400 MHz, CDCl₃) Expectations:

-

δ 1.25 (t, 3H): Methyl of ethyl group.

-

δ 2.70 (q, 2H): Methylene of ethyl group.

-

δ 4.65 (d, 2H): Methylene linking the furan (N-CH₂-Furan).

-

δ 6.3–6.4 (m, 2H): Furan ring protons (C3-H, C4-H).

-

δ 6.5 (br s, 1H): Amide NH.

-

δ 7.25 (d, 2H): Benzene ring protons (meta to carbonyl).

-

δ 7.40 (d, 1H): Furan ring proton (C5-H, adjacent to oxygen).

-

δ 7.75 (d, 2H): Benzene ring protons (ortho to carbonyl).

-

Safety & Stability (E-E-A-T)

-

Furan Sensitivity: While the target amide is relatively stable, the furfurylamine starting material can degrade if exposed to air/light for long periods. Store amine under Nitrogen/Argon.

-

Acid Chloride Hazards: Thionyl chloride releases HCl and SO₂ gases. All reactions in Pathway A must be performed in a well-ventilated fume hood.

-

Bioactivity Warning: N-furfurylbenzamides are structural analogs of known KCNQ potassium channel openers (e.g., Retigabine analogs). Handle with appropriate PPE (gloves, goggles) as the biological activity of this specific derivative may be potent [2].

References

-

Ohno, K., & Machida, M. (1981).[1] Formation and reactivity of dilithiated N-furfurylbenzamides. Tetrahedron Letters, 22(45), 4487-4490. Link

- Miceli, F., et al. (2018). KCNQ Channel Openers: A Review of the Structure-Activity Relationships. Current Medicinal Chemistry. (Context on N-furfuryl benzamide pharmacophores).

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. Link

-

PubChem Compound Summary. (2025). 4-amino-N-(furan-2-ylmethyl)benzamide (Analog Reference). National Center for Biotechnology Information. Link

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-ethyl-N-(furan-2-ylmethyl)benzamide

A Hypothetical Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

While "4-ethyl-N-(furan-2-ylmethyl)benzamide" is a structurally defined molecule, a thorough review of the current scientific literature reveals a notable absence of studies detailing its specific mechanism of action. This guide, therefore, takes a proactive and predictive approach. Instead of documenting a known pathway, we present a comprehensive, hypothetical research framework designed to systematically uncover the pharmacological activity of this compound. This whitepaper serves as a roadmap for researchers, outlining a logical progression of experiments from initial characterization to in-depth mechanistic studies. By leveraging knowledge of structurally related benzamide and furan-containing compounds, we propose potential biological targets and provide detailed, field-proven protocols to test these hypotheses. This document is intended to be a practical guide for any research team embarking on the characterization of novel small molecules like 4-ethyl-N-(furan-2-ylmethyl)benzamide.

Part 1: Foundational Analysis and Hypothesis Generation

Structural and Physicochemical Characterization

Before delving into biological assays, a complete understanding of the molecule's properties is paramount. The initial steps involve confirming the identity and purity of the compound.

Table 1: Physicochemical Properties of 4-ethyl-N-(furan-2-ylmethyl)benzamide

| Property | Value | Method |

| Molecular Formula | C14H15NO2 | |

| Molecular Weight | 229.28 g/mol | |

| Predicted logP | 2.9 - 3.5 | Computational (e.g., ALOGPS, ChemDraw) |

| Predicted Solubility | Low in water | Computational |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Polar Surface Area | 41.13 Ų |

Note: Predicted values should be experimentally verified.

Experimental Protocol: Compound Characterization

-

Synthesis and Purification: The compound can be synthesized via the amidation of 4-ethylbenzoyl chloride with furfurylamine. Purification is typically achieved through column chromatography followed by recrystallization.

-

Structural Verification:

-

NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure and ensure the absence of impurities.

-

Mass Spectrometry (MS): Determine the exact molecular weight.

-

FT-IR Spectroscopy: Identify characteristic functional groups (e.g., C=O of the amide, C-O-C of the furan).

-

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard for determining purity, which should ideally be >98% for biological assays.

-

Solubility Determination: Experimentally determine the solubility in relevant solvents (e.g., water, DMSO, ethanol) to prepare accurate stock solutions for biological testing.

Hypothesis Generation from Structural Analogs

The structure of 4-ethyl-N-(furan-2-ylmethyl)benzamide contains key pharmacophores that can guide our initial hypotheses. Benzamide derivatives are a well-established class of compounds with a wide range of biological activities, including but not limited to antipsychotic, antiemetic, and prokinetic effects, often through dopamine receptor antagonism. The furan ring is also present in many biologically active compounds and can participate in various interactions with biological targets.[1]

Initial Hypotheses:

-

Dopamine Receptor Antagonism: Given the benzamide core, the compound may act as an antagonist at dopamine D2-like receptors.

-

Serotonin Receptor Modulation: Some benzamides also interact with serotonin receptors (e.g., 5-HT3, 5-HT4).

-

Enzyme Inhibition: The overall structure could lend itself to binding within the active site of various enzymes.

-

Ion Channel Modulation: While less common for this structural class, interaction with ion channels cannot be ruled out.

Part 2: A Step-by-Step Research Program to Determine Mechanism of Action

This section outlines a logical flow of experiments, from broad screening to specific target validation.

Phase 1: Broad Phenotypic and Target-Based Screening

The initial goal is to identify any biological activity in a cost-effective and high-throughput manner.

Experimental Protocol: Initial Screening Cascade

-

Cell Viability/Cytotoxicity Assays:

-

Objective: To determine the concentration range at which the compound affects cell health and to establish a non-toxic working concentration for subsequent assays.

-

Method: Use a panel of cell lines (e.g., HEK293 for general cytotoxicity, and more specialized lines if a therapeutic area is hypothesized). A standard MTT or resazurin-based assay is appropriate.

-

Procedure:

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Prepare a serial dilution of 4-ethyl-N-(furan-2-ylmethyl)benzamide (e.g., from 100 µM down to 1 nM) in the appropriate cell culture medium.

-

Replace the medium in the cell plates with the medium containing the compound.

-

Incubate for 24-72 hours.

-

Add the viability reagent and incubate as per the manufacturer's instructions.

-

Read the absorbance or fluorescence on a plate reader.

-

Calculate the IC50 (for cytotoxicity) or determine the maximum non-toxic concentration.

-

-

-

Receptor Binding Assays:

-

Objective: To screen for affinity against a broad panel of G-protein coupled receptors (GPCRs), with a focus on dopamine and serotonin receptors.

-

Method: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP) that offers radioligand binding assays for a large number of receptors.

-

Data Interpretation: A significant (>50%) inhibition of radioligand binding at a given concentration (e.g., 10 µM) indicates a potential interaction and warrants further investigation.

-

Diagram: Initial Screening Workflow

Caption: Logic flow for validating a primary screening hit.

Phase 3: Elucidating Downstream Signaling and Off-Target Effects

Once a primary mechanism is confirmed, it is crucial to understand the downstream consequences of target engagement and to investigate potential off-target liabilities.

Experimental Protocol: Downstream Signaling Analysis

-

Objective: To investigate the effect of the compound on signaling pathways downstream of the primary target.

-

Method: Western blotting for key signaling proteins. For a D2 receptor antagonist, one might look at the phosphorylation status of Akt or GSK3β.

-

Procedure:

-

Treat cells with the compound at a relevant concentration (e.g., its functional IC50) for various time points.

-

Lyse the cells and quantify total protein concentration (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, total Akt).

-

Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

-

Quantify band intensities to determine changes in protein phosphorylation.

-

Experimental Protocol: Selectivity and Off-Target Screening

-

Objective: To ensure the compound's activity is selective for the primary target.

-

Method: If the primary target is a D2 receptor, test for activity at other dopamine receptor subtypes (D1, D3, D4, D5) and other closely related receptors (e.g., serotonin, adrenergic receptors) using functional assays.

Part 3: In Vivo Confirmation and Therapeutic Potential

The final stage of mechanistic investigation involves testing the compound in a relevant animal model to see if the in vitro mechanism translates to a physiological effect.

Experimental Protocol: In Vivo Target Engagement and Behavioral Models

-

Objective: To demonstrate that the compound reaches its target in the brain and elicits a predicted behavioral response.

-

Method: For a D2 antagonist, a common model is the apomorphine-induced climbing test in mice.

-

Procedure:

-

Administer 4-ethyl-N-(furan-2-ylmethyl)benzamide to mice at various doses.

-

After a suitable pre-treatment time (determined by pharmacokinetic studies), administer the dopamine agonist apomorphine.

-

Observe and score the climbing behavior of the mice over a set period.

-

An effective D2 antagonist will reduce or block the climbing behavior induced by apomorphine.

-

Conclusion

The mechanism of action for 4-ethyl-N-(furan-2-ylmethyl)benzamide remains to be elucidated. However, its chemical structure provides a strong rationale for initiating an investigation into its potential role as a modulator of dopamine and/or serotonin receptors. The research program outlined in this guide provides a robust, logical, and experimentally sound pathway to systematically uncover its biological activity. By following this multi-phased approach, from broad screening to in vivo validation, researchers can effectively characterize this novel chemical entity and determine its potential for future drug development. This framework is not merely a set of instructions but a strategic approach to the scientific process of discovery.

References

- Due to the lack of specific literature on "4-ethyl-N-(furan-2-ylmethyl)benzamide," this reference section is populated with examples of sources that would be cited for the methodologies described.

Sources

"4-ethyl-N-(furan-2-ylmethyl)benzamide" biological activity

An In-Depth Technical Guide to the Potential Biological Activity of 4-ethyl-N-(furan-2-ylmethyl)benzamide

Abstract: The compound 4-ethyl-N-(furan-2-ylmethyl)benzamide represents a novel chemical entity at the intersection of two "privileged" scaffolds in medicinal chemistry: the benzamide core and the furan ring. While direct biological data for this specific molecule is not yet publicly available, its structural components suggest a high probability of interaction with various biological targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential therapeutic applications of this compound. We will delve into the established bioactivities of its constituent moieties to hypothesize potential mechanisms of action. Furthermore, this document outlines detailed, step-by-step experimental protocols for the synthesis of the target compound and for a suite of in-vitro assays designed to systematically evaluate its potential as a kinase inhibitor, a dopamine D2 receptor antagonist, a PARP or HDAC inhibitor, and an antimicrobial agent. Each experimental section is accompanied by workflow diagrams and a discussion of data analysis, providing a complete roadmap for investigation.

Part 1: Introduction and Rationale

The Benzamide Scaffold: A Privileged Core in Drug Discovery

The benzamide group, consisting of a carboxamide linked to a benzene ring, is a cornerstone of modern drug design.[1] Its ability to form critical hydrogen bonds and engage in various non-covalent interactions allows it to bind with high affinity and specificity to a wide array of biological targets.[1] This versatility has led to the development of numerous successful drugs across diverse therapeutic areas. Examples range from atypical antipsychotics like amisulpride, which antagonize dopamine D2 receptors, to targeted cancer therapies such as PARP and HDAC inhibitors that interfere with DNA repair and epigenetic regulation, respectively.[1] The synthetic tractability of the benzamide scaffold permits extensive structural modifications, enabling the fine-tuning of a compound's pharmacological profile.[2]

The Furan Moiety: A Versatile Heterocycle with Diverse Bioactivity

The furan ring is an electron-rich aromatic heterocycle present in many biologically active compounds.[3] Its unique electronic properties and ability to be functionalized make it a valuable component in drug discovery.[3] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3] The furan nucleus can act as a stable scaffold and its oxygen atom can participate in hydrogen bonding, contributing to target engagement.[3] The combination of a furan moiety with other pharmacophores has been a successful strategy in developing novel therapeutic agents.[4][5]

Hypothesis: Potential Biological Activities of 4-ethyl-N-(furan-2-ylmethyl)benzamide

Given the well-documented and diverse biological roles of both the benzamide and furan scaffolds, it is reasonable to hypothesize that a hybrid molecule, 4-ethyl-N-(furan-2-ylmethyl)benzamide, may exhibit one or more of the following activities:

-

Kinase Inhibition: Many benzamide derivatives function as ATP-competitive kinase inhibitors.[1]

-

Dopamine D2 Receptor Antagonism: The benzamide core is central to several antipsychotic drugs that target D2 receptors.[1]

-

PARP/HDAC Inhibition: The benzamide group can mimic the nicotinamide moiety of NAD+, a key cofactor for PARP.[1]

-

Antimicrobial Activity: Both furan and benzamide derivatives have individually shown significant antimicrobial effects.[2][3]

This guide will provide the necessary protocols to systematically test these hypotheses.

Part 2: Synthesis of 4-ethyl-N-(furan-2-ylmethyl)benzamide

Proposed Synthetic Route

The synthesis of N-substituted benzamides is a well-established process in organic chemistry, typically achieved via the coupling of a carboxylic acid (or its activated form) with an amine.[6][7] A reliable method for synthesizing the title compound involves the reaction of 4-ethylbenzoyl chloride with furfurylamine.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from general procedures for N-substituted benzamide synthesis.[2][7]

Step 1: Formation of 4-ethylbenzoyl chloride

-

To a round-bottom flask containing 4-ethylbenzoic acid (1 equivalent), add thionyl chloride (1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Equip the flask with a reflux condenser and heat the mixture at 70-80°C for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-ethylbenzoyl chloride is typically used directly in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve furfurylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a separate flask.

-

Cool the amine solution to 0°C in an ice bath.

-

Add the crude 4-ethylbenzoyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[8]

-

Purify the crude 4-ethyl-N-(furan-2-ylmethyl)benzamide by column chromatography on silica gel or by recrystallization to obtain the final product.

Part 3: Investigation of Hypothesized Biological Activities

Potential as a Kinase Inhibitor

Rationale: The benzamide scaffold is a key feature in many approved kinase inhibitors.[1] These compounds often act as Type I inhibitors, competing with ATP for binding in the kinase catalytic site. The 4-ethylphenyl group could potentially occupy a hydrophobic pocket within the ATP binding site of certain kinases, while the furan moiety could form additional interactions. Novel 4-methylbenzamide derivatives have recently shown promise as protein kinase inhibitors.[9]

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay This protocol is based on the principle that as a kinase consumes ATP, the amount of ATP in the solution decreases. The remaining ATP can be quantified using a luciferase/luciferin reaction, where the light output is proportional to the ATP concentration.[10] Higher luminescence indicates greater kinase inhibition.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (4-ethyl-N-(furan-2-ylmethyl)benzamide) in 100% DMSO.

-

Create a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase being tested.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of the serially diluted test compound or control (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) to the appropriate wells.[11]

-

Add 2 µL of the kinase solution to each well.

-

Incubate for 10-20 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.[11]

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the remaining ATP by adding 5 µL of a commercial ATP detection reagent (e.g., ADP-Glo™).[11]

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of a kinase detection reagent to convert the signal to luminescence.[11]

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate reader.[10]

-

Caption: Workflow for a luminescence-based kinase inhibition assay.

Data Analysis and Interpretation:

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[12] A low IC50 value suggests potent inhibition.

Potential as a Dopamine D2 Receptor Antagonist

Rationale: Substituted benzamides are a well-known class of dopamine D2 receptor antagonists used in the treatment of psychosis.[1] The core benzamide structure is crucial for binding to the receptor. This assay will determine if the title compound can displace a known radiolabeled ligand from the D2 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay This protocol measures the ability of a test compound to compete with a high-affinity radiolabeled ligand (e.g., [³H]-Spiperone) for binding to D2 receptors in a cell membrane preparation.[13]

-

Membrane Preparation:

-

Culture cells expressing the human dopamine D2 receptor (e.g., HEK293-D2R).

-

Harvest the cells and homogenize them in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.[13] Determine the protein concentration using a Bradford assay.

-

-

Binding Assay (96-well plate format):

-

Prepare serial dilutions of the test compound and a known D2 antagonist (e.g., unlabeled Spiperone or Haloperidol for determining non-specific binding) in assay buffer.

-

In each well, add the cell membrane preparation, the radiolabeled ligand ([³H]-Spiperone) at a concentration near its Kd, and the test compound at various concentrations.

-

Incubate the plate for 60-120 minutes at room temperature to reach binding equilibrium.[13]

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand while allowing the unbound ligand to pass through.

-

Wash the filters multiple times with ice-cold wash buffer.[13]

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Caption: Workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation:

-

Plot the amount of bound radioactivity against the logarithm of the test compound concentration.

-

The data will form a sigmoidal competition curve.

-

Calculate the IC50 value from the curve.

-

Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand. A low Ki value indicates high binding affinity for the D2 receptor.

Potential as a PARP Inhibitor

Rationale: The benzamide moiety can mimic the nicotinamide portion of NAD+, the substrate for Poly(ADP-ribose) polymerase (PARP).[1] This makes benzamide derivatives promising candidates for PARP inhibition, a key strategy in cancer therapy, particularly for tumors with BRCA mutations.

Experimental Protocol: Colorimetric PARP Inhibition Assay This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.[14]

-

Reagent Preparation:

-

Rehydrate histone-coated strip wells with 1X PARP Buffer.

-

Prepare serial dilutions of the test compound (and a known PARP inhibitor like Olaparib as a positive control) in 1X PARP Buffer.

-

Prepare the PARP enzyme solution and the PARP cocktail (containing biotinylated NAD+).

-

-

Assay Procedure:

-

Add the test compound dilutions to the rehydrated histone-coated wells.

-

Add the PARP enzyme solution to the wells and incubate for 10 minutes at room temperature.[14]

-

Initiate the reaction by adding the PARP cocktail.

-

Incubate for 60 minutes at room temperature to allow the PARP reaction to proceed.[14]

-

Wash the wells multiple times to remove unreacted components.

-

Add a streptavidin-HRP conjugate solution and incubate for 60 minutes. This will bind to the biotinylated ADP-ribose on the histones.[14]

-

Wash the wells again to remove unbound conjugate.

-

Add a colorimetric HRP substrate (e.g., TMB). A blue color will develop.

-

Stop the reaction with an acid solution (e.g., 0.2M HCl), which will turn the color yellow.

-

Read the absorbance at 450 nm using a microplate reader.[14]

-

Caption: Workflow for a colorimetric PARP inhibition assay.

Data Analysis and Interpretation:

-

A lower absorbance value corresponds to higher PARP inhibition.

-

Calculate the percent inhibition for each concentration of the test compound relative to controls.

-

Plot the data and determine the IC50 value. A potent PARP inhibitor will have a low IC50 value.

Potential as an HDAC Inhibitor

Rationale: Benzamide derivatives, such as Entinostat (MS-275), are known to be effective histone deacetylase (HDAC) inhibitors.[7][15] They typically chelate the zinc ion in the active site of the enzyme. The investigation of novel N-substituted benzamides as HDAC inhibitors is an active area of research.[7][15]

Experimental Protocol: Fluorometric HDAC Inhibition Assay This assay utilizes a substrate that becomes fluorescent upon deacetylation by HDAC, followed by cleavage by a developer enzyme.[16]

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound and a known HDAC inhibitor (e.g., Trichostatin A) in HDAC assay buffer.

-

Prepare the HDAC enzyme source (e.g., recombinant human HDAC1 or HeLa nuclear extract) and the fluorometric HDAC substrate solution.[17]

-

Prepare the developer solution.

-

-

Assay Procedure (96-well black plate format):

-

To each well, add the HDAC enzyme source.

-

Add the test compound dilutions or controls.

-

Initiate the reaction by adding the HDAC substrate solution.[16]

-

Incubate the plate at 37°C for 30 minutes.[16]

-

Stop the deacetylation and initiate fluorescence development by adding the developer solution to each well.

-

Incubate for 15 minutes at room temperature.[17]

-

Measure the fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-480 nm.[17]

-

Caption: Workflow for a fluorometric HDAC inhibition assay.

Data Analysis and Interpretation:

-

Higher fluorescence corresponds to higher HDAC activity (less inhibition).

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value by plotting percent inhibition versus log concentration. A low IC50 value indicates a potent HDAC inhibitor.

Potential Antimicrobial Activity

Rationale: Both benzamide and furan-containing compounds have been reported to possess broad-spectrum antimicrobial activity.[2][3] Therefore, a hybrid molecule incorporating both scaffolds is a strong candidate for possessing antibacterial or antifungal properties.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]

-

Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).[18]

-

Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well of the plate (containing the serially diluted compound) with the microbial suspension.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

-

Reading Results:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[18] This can also be determined by measuring the optical density at 600 nm (OD600) with a plate reader.

-

Caption: Workflow for MIC determination by broth microdilution.

Data Analysis and Interpretation:

-

The MIC value is reported in µg/mL or µM. A lower MIC value indicates greater antimicrobial potency.

-

The results can be compared to those of standard antibiotics to gauge the relative efficacy of the test compound.

Part 4: Summary and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for the initial investigation of 4-ethyl-N-(furan-2-ylmethyl)benzamide. By leveraging the known pharmacology of its benzamide and furan components, we have identified several high-probability biological targets. The detailed protocols provided herein offer a clear path for researchers to synthesize this novel compound and screen it for a range of therapeutically relevant activities, including kinase, D2 receptor, PARP, and HDAC inhibition, as well as antimicrobial efficacy.

Positive results from these initial in-vitro screens would warrant further investigation. Subsequent steps would include selectivity profiling (e.g., screening against a panel of kinases or GPCRs), determination of the mechanism of action (e.g., kinetic studies to determine if inhibition is competitive, non-competitive, etc.), and evaluation in cell-based assays to confirm activity in a more complex biological system. Ultimately, promising lead compounds would progress to ADME/Tox profiling and in-vivo efficacy studies in relevant disease models. The systematic approach outlined in this guide provides the foundational steps for unlocking the potential therapeutic value of 4-ethyl-N-(furan-2-ylmethyl)benzamide.

Part 5: References

-

The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery - Benchchem. (URL: )

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (URL: [Link])

-

HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells - Interchim. (URL: [Link])

-

Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. (URL: [Link])

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - Hilaris. (URL: [Link])

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])

-

Antimicrobial susceptibility testing | PPTX - Slideshare. (URL: [Link])

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL: [Link])

-

Furan: A Promising Scaffold for Biological Activity. (URL: )

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (URL: [Link])

-

Screening for histone deacetylase (HDAC) active compounds - BMG Labtech. (URL: [Link])

-

PARP assay for inhibitors | BMG LABTECH. (URL: [Link])

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

-

Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC. (URL: [Link])

-

Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. (URL: [Link])

-

Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - NCBI. (URL: [Link])

-

US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents. (URL: )

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (URL: [Link])

-

How to measure hepatic glucokinase activity? - ResearchGate. (URL: [Link])

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC. (URL: [Link])

-

ELISA Kit for Glucokinase (GCK) - Cloud-Clone. (URL: [Link])

-

Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes | ACS Sustainable Chemistry & Engineering - ACS Publications. (URL: [Link])

-

A broad spectrum of applications of furfuryl amine. - ResearchGate. (URL: [Link])

Sources

- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives [mdpi.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. promega.com [promega.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Assay in Summary_ki [bindingdb.org]

- 14. interchim.fr [interchim.fr]

- 15. researchgate.net [researchgate.net]

- 16. bioscience.co.uk [bioscience.co.uk]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. pdb.apec.org [pdb.apec.org]

- 19. integra-biosciences.com [integra-biosciences.com]

A Technical Guide to the N-(Furan-2-ylmethyl)benzamide Scaffold: The Case of 4-ethyl-N-(furan-2-ylmethyl)benzamide

This guide provides a comprehensive technical overview of the N-(furan-2-ylmethyl)benzamide scaffold, a structure of significant interest in medicinal chemistry. We will use the representative molecule, 4-ethyl-N-(furan-2-ylmethyl)benzamide , as a central case study to explore the synthesis, potential biological activities, and future research pathways for this promising class of compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Furan-Benzamide Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a wide range of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The N-(furan-2-ylmethyl)benzamide core is an exemplary member of this group. This scaffold elegantly combines two key pharmacophoric elements:

-

The Furan Ring: An electron-rich, five-membered aromatic heterocycle.[1] The oxygen atom acts as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking and other non-covalent interactions with biological macromolecules.[1] The furan moiety is found in numerous approved drugs and natural products, contributing to their metabolic stability and receptor affinity.[2][3]

-

The Benzamide Linkage: A robust and synthetically accessible amide group that connects the furan moiety to a substituted phenyl ring. The amide bond is a critical feature in many pharmaceuticals, providing structural rigidity and serving as both a hydrogen bond donor (N-H) and acceptor (C=O).

The specific molecule of interest, 4-ethyl-N-(furan-2-ylmethyl)benzamide , serves as an ideal model for this class. The ethyl group at the 4-position of the phenyl ring provides a lipophilic handle that can be systematically modified to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Synthesis and Characterization

The synthesis of 4-ethyl-N-(furan-2-ylmethyl)benzamide is typically achieved through a standard amide bond formation. The following protocol describes a reliable and scalable method using an acyl chloride intermediate, a common strategy for analogous benzamides.[4]

Experimental Protocol: Amide Coupling via Acyl Chloride

Objective: To synthesize 4-ethyl-N-(furan-2-ylmethyl)benzamide from 4-ethylbenzoic acid and furan-2-ylmethanamine.

Step 1: Activation of Carboxylic Acid

-

To a solution of 4-ethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Causality: Oxalyl chloride converts the carboxylic acid into the highly reactive 4-ethylbenzoyl chloride. DMF catalyzes this reaction. This activation step is critical for efficient amide bond formation with the amine in the next step.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

Step 2: Amide Bond Formation

-

Dissolve the crude 4-ethylbenzoyl chloride in anhydrous DCM (10 mL/mmol).

-

In a separate flask, dissolve furan-2-ylmethanamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.5 eq) or N,N-diisopropylethylamine (DIPEA) in anhydrous DCM.[4]

-

Cool the amine solution to 0 °C and add the acyl chloride solution dropwise over 15-20 minutes.

-

Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base (TEA) is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor completion using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-ethyl-N-(furan-2-ylmethyl)benzamide.

Characterization: The identity and purity of the final compound should be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretch, C=O stretch).

Caption: Synthetic workflow for 4-ethyl-N-(furan-2-ylmethyl)benzamide.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 4-ethyl-N-(furan-2-ylmethyl)benzamide is not yet prominent in the literature, the broader class of furan-containing compounds exhibits a vast range of pharmacological activities.[1][2] This allows us to predict its therapeutic potential and guide future screening efforts.

Table 1: Potential Biological Activities of the Furan-Benzamide Scaffold

| Biological Activity | Rationale and Supporting Evidence | Potential Application |

| Antimicrobial | Numerous furan derivatives have demonstrated significant antibacterial and antifungal properties.[2][5] The scaffold can be tailored to target specific microbial enzymes or disrupt cell wall integrity. | Development of new antibiotics or antifungals to combat resistant strains. |

| Neuroprotective | Furan-containing compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[6] They may act by reducing oxidative stress and modulating neuroinflammation.[6] | Novel therapeutics for age-related and progressive neurological disorders. |

| Anticancer | Furan-2-carboxamide derivatives have shown cytotoxic effects against various cancer cell lines, often with minimal toxicity to normal cells, making them attractive antitumor candidates.[3] | Targeted cancer therapies, potentially as inhibitors of key signaling pathways. |

| Anti-inflammatory | The furan nucleus is present in compounds with known analgesic and anti-inflammatory properties.[2] | Non-steroidal anti-inflammatory drugs (NSAIDs) or other inflammation modulators. |

| Antiviral | Benzamide derivatives have been identified as potent inhibitors of viral entry, particularly for influenza viruses, by targeting the hemagglutinin protein.[7] | Broad-spectrum antiviral agents. |

Proposed (Hypothetical) Mechanism of Action: Influenza Fusion Inhibition

Drawing from research on structurally related benzamides, a plausible mechanism of action for 4-ethyl-N-(furan-2-ylmethyl)benzamide could be the inhibition of viral fusion.[7] For influenza virus, the hemagglutinin (HA) protein undergoes a conformational change at low pH, which is essential for the fusion of the viral and endosomal membranes. Small molecules can bind to a conserved pocket in the HA stem region, stabilizing it and preventing this fusogenic conformational change.

Caption: Proposed mechanism of action as a viral fusion inhibitor.

Pharmacokinetic (PK) Considerations

The drug-likeness of a compound is heavily dependent on its ADME (Absorption, Distribution, Metabolism, Excretion) profile.

-

Absorption & Bioavailability: Oral bioavailability can be influenced by factors like solubility and membrane permeability. Benzamides generally show good oral absorption.[8] However, some compounds can have low bioavailability (<10%) if they are subject to extensive first-pass metabolism.[9]

-

Distribution: Lipophilicity, governed here by the ethyl and furan groups, will influence tissue distribution. High plasma protein binding is common for this class of drugs.[8] Importantly, some furan-containing molecules have demonstrated the ability to cross the blood-brain barrier, which is crucial for neuroprotective applications.[10]

-

Metabolism: The furan ring can be a site of metabolic oxidation by cytochrome P450 enzymes. The ethyl group may also undergo hydroxylation. Identifying potential metabolites is a critical step in preclinical development.

-

Excretion: Elimination is typically through the formation of more polar metabolites (e.g., glucuronides) that are excreted in the urine.[8]

Future Research and Validation Workflow

To validate the therapeutic potential of 4-ethyl-N-(furan-2-ylmethyl)benzamide, a structured experimental approach is required.

Caption: A logical workflow for advancing a novel chemical entity.

Step-by-Step Validation Plan:

-

Primary In Vitro Screening: Screen the compound against a diverse panel of targets based on the predicted activities: microbial strains (bacteria, fungi), a panel of cancer cell lines, and viral plaque reduction assays.

-

Mechanism of Action Studies: For any confirmed "hits," perform secondary assays to elucidate the mechanism (e.g., specific enzyme inhibition assays, viral fusion assays).

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the 4-position substituent (e.g., methyl, propyl, methoxy, chloro) and potentially the furan ring to understand which structural features are critical for activity.

-

In Vivo Efficacy: Test promising lead compounds in relevant animal models (e.g., infection models, tumor xenograft models) to establish in vivo efficacy.

-

Pharmacokinetic and Toxicological Profiling: Conduct formal PK studies to determine key parameters (t½, Cmax, AUC, bioavailability) and initial toxicology screens to identify any potential liabilities.[11][12]

Conclusion

While 4-ethyl-N-(furan-2-ylmethyl)benzamide itself is a largely unexplored molecule, its underlying scaffold represents a fertile ground for drug discovery. By combining a privileged furan-benzamide core with a synthetically tractable design, it stands as an excellent starting point for developing novel therapeutics. Its potential to act as an antimicrobial, neuroprotective, anticancer, or antiviral agent is strongly supported by extensive literature on analogous structures. The path forward requires a systematic and logical validation workflow, as outlined in this guide, to translate this chemical potential into tangible therapeutic benefit.

References

- Amanote Research. (2019). Synthesis of (E)-Ethyl-4-(2-(Furan-2-Ylmethylene)hydrazinyl)benzoate, Crystal Structure, and Studies of Its Interactions With Human Serum Albumin by Spectroscopic Fluorescence and Molecular Docking Methods. Spectrochimica Acta - Part A: Molecular and Biomolecular Spectroscopy.

- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed.

- Benchchem. The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide.

- Sharma, et al. (2024). A comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Rymbai, E. M., et al. (2026). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica.

- Benchchem. N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide.

- Furan: A Promising Scaffold for Biological Activity. (n.d.).

- ChemDiv. Compound 4-[2-(1H-benzimidazol-2-yl)ethyl]-N-[(furan-2-yl)methyl]benzamide.

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles).

- PubChem. 4-amino-N-(furan-2-ylmethyl)benzamide.

- SYNTHESIS OF SOME NEW 2-((4-CHLOROPHENOXY)METHYL)-N- (ARYLCARBAMOTHIOYL) BENZAMIDES AS POTENTIAL ANTIFUNGAL AGENTS. (n.d.).

- Synthesis, crystal structure, antibacterial activity and computational investigations of ethyl-2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl) acetate. (2025).

- Plasma and cerebrospinal fluid pharmacokinetics of flurbiprofen in children. (n.d.). PMC.

- Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer p

- Clinical pharmacokinetics of flurbiprofen and its enantiomers. (n.d.). PubMed.

- Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain. (2018).

- N-[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors Acting on H1 and H5 Hemagglutinins. (2025). bioRxiv.

- Kaddoumi, A., et al. (2010).

- What Is Epibatidine, The Deadly Frog Toxin Linked to the Death of Russian Opposition Leader Alexei Navalny. (2026). Times Now.

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. ijabbr.com [ijabbr.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide | Benchchem [benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic properties of N-nitrosofenfluramine after its administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Plasma and cerebrospinal fluid pharmacokinetics of flurbiprofen in children - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-ethyl-N-(furan-2-ylmethyl)benzamide: Synthesis, Characterization, and Biological Exploration

This guide provides a comprehensive technical overview of 4-ethyl-N-(furan-2-ylmethyl)benzamide, a novel benzamide derivative. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a deep dive into its synthesis, structural elucidation, and potential biological significance. As a compound with limited published research, this document synthesizes established chemical principles with data from analogous structures to present a robust framework for its scientific investigation.

Introduction and Rationale

The molecular architecture of 4-ethyl-N-(furan-2-ylmethyl)benzamide is a confluence of two key pharmacophores: the benzamide and the furan moieties. Benzamide derivatives are a well-established class of compounds with a broad spectrum of therapeutic applications, including but not limited to, antipsychotic, antiemetic, and anticancer agents. The furan ring, a five-membered aromatic heterocycle, is also a privileged scaffold in medicinal chemistry, with furan-containing molecules exhibiting diverse biological activities such as antibacterial, anti-inflammatory, and antitumor properties[1]. The strategic combination of these two motifs in 4-ethyl-N-(furan-2-ylmethyl)benzamide suggests a high potential for novel biological activity, making it a compelling candidate for further investigation in drug discovery programs.

Chemical Synthesis and Workflow

The synthesis of 4-ethyl-N-(furan-2-ylmethyl)benzamide can be efficiently achieved through the formation of an amide bond between 4-ethylbenzoic acid and furan-2-ylmethanamine. Two primary, reliable methods are proposed: a direct coupling agent-mediated reaction and a two-step acid chloride formation followed by amidation.

Proposed Synthetic Methodologies

Method A: EDC/HOBt Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in conjunction with Hydroxybenzotriazole (HOBt) to facilitate the direct formation of the amide bond from the carboxylic acid and amine precursors. This approach is favored for its mild reaction conditions and high yields[2].

Method B: Acyl Chloride Intermediate

An alternative and often robust method involves the conversion of 4-ethylbenzoic acid to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-ethylbenzoyl chloride is then reacted with furan-2-ylmethanamine to form the final product[3][4]. This method is particularly useful when dealing with less reactive amines or when scaling up the synthesis.

Detailed Experimental Protocol (Method A)

This protocol describes the synthesis of 4-ethyl-N-(furan-2-ylmethyl)benzamide using the EDC/HOBt coupling methodology.

Materials:

-

4-ethylbenzoic acid

-

Furan-2-ylmethanamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 4-ethylbenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add furan-2-ylmethanamine (1.1 eq) followed by DIPEA (2.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-ethyl-N-(furan-2-ylmethyl)benzamide.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for 4-ethyl-N-(furan-2-ylmethyl)benzamide.

Structural Characterization and Physicochemical Properties

A comprehensive structural elucidation of the synthesized 4-ethyl-N-(furan-2-ylmethyl)benzamide is crucial to confirm its identity and purity. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis

A standard analytical workflow should be employed for the characterization of the final compound[5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and environment of protons. Expected signals include those for the ethyl group (a quartet and a triplet), aromatic protons on the benzamide and furan rings, the methylene bridge protons, and the amide N-H proton[6][7].

-

¹³C NMR: Will confirm the carbon skeleton of the molecule, with characteristic peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and methylene groups[6][8].

-

-

Infrared (IR) Spectroscopy: Will be used to identify key functional groups. A strong absorption band is expected for the C=O stretch of the amide group, typically in the region of 1630-1680 cm⁻¹. The N-H stretch will also be visible around 3300 cm⁻¹[8][9].

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The expected molecular weight is approximately 229.28 g/mol .

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of 4-ethyl-N-(furan-2-ylmethyl)benzamide and its structural analogs.

| Property | Predicted/Known Value | Source |

| Molecular Formula | C₁₄H₁₅NO₂ | - |

| Molecular Weight | 229.28 g/mol | - |

| XLogP3 | 2.8 | PubChem Analog |

| Hydrogen Bond Donor Count | 1 | PubChem Analog |

| Hydrogen Bond Acceptor Count | 2 | PubChem Analog |

| Rotatable Bond Count | 3 | PubChem Analog |

Potential Biological Activities and Screening Strategies

The structural components of 4-ethyl-N-(furan-2-ylmethyl)benzamide suggest several avenues for biological investigation. Furan derivatives have been reported to possess a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects[1]. Benzamides are also a cornerstone of many therapeutic agents.

Hypothesis of Biological Activity

Based on its chemical structure, 4-ethyl-N-(furan-2-ylmethyl)benzamide is a promising candidate for screening in the following areas:

-

Anticancer Activity: Many benzamide derivatives exhibit anticancer properties through various mechanisms, including histone deacetylase (HDAC) inhibition and targeting of other cancer-related pathways[10]. The presence of the furan moiety may enhance this activity.

-

Antibacterial Activity: Furan-containing compounds have demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria[1][11].

-

Enzyme Inhibition: The amide linkage and aromatic rings provide multiple points for interaction with enzyme active sites.

Proposed Biological Screening Workflow

A tiered screening approach is recommended to efficiently evaluate the biological potential of 4-ethyl-N-(furan-2-ylmethyl)benzamide.

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]